molecular formula C18H14Cl4N4O4 B7819124 (E)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;nitric acid

(E)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;nitric acid

Cat. No.: B7819124
M. Wt: 492.1 g/mol
InChI Key: WVNOAGNOIPTWPT-XWASNXTISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Oxiconazole nitrate can be synthesized through a series of chemical reactions involving the imidazole ring and dichlorobenzene derivatives. The synthesis typically involves the following steps:

    Formation of the imidazole ring: This step involves the reaction of glyoxal with ammonia and formaldehyde to form imidazole.

    Substitution reaction: The imidazole ring is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base to form 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone.

    Oxime formation: The ketone group in the intermediate is converted to an oxime by reacting with hydroxylamine hydrochloride.

    Nitration: The final step involves the nitration of the oxime to form oxiconazole nitrate.

Industrial Production Methods

Industrial production of oxiconazole nitrate involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Oxiconazole nitrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxiconazole nitrate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in the study of imidazole derivatives and their reactivity.

    Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.

    Medicine: Used in the development of topical antifungal treatments for skin infections.

    Industry: Employed in the formulation of antifungal creams and ointments.

Mechanism of Action

Oxiconazole nitrate exerts its antifungal effects by inhibiting ergosterol biosynthesis, which is essential for the integrity of the fungal cell membraneAdditionally, oxiconazole nitrate has been shown to inhibit DNA synthesis and suppress intracellular concentrations of ATP, further contributing to its antifungal activity .

Comparison with Similar Compounds

Oxiconazole nitrate is unique among antifungal agents due to its broad-spectrum activity and its ability to inhibit ergosterol biosynthesis. Similar compounds include:

Oxiconazole nitrate stands out due to its high efficacy and low propensity for resistance development, making it a valuable compound in the treatment of fungal infections .

Properties

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;nitric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl4N3O.HNO3/c19-13-2-1-12(16(21)7-13)10-26-24-18(9-25-6-5-23-11-25)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11H,9-10H2;(H,2,3,4)/b24-18-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNOAGNOIPTWPT-XWASNXTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CON=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CO/N=C(/CN2C=CN=C2)\C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl4N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64211-46-7
Record name (Z)-1-[2-(2,4-dichlorophenyl)-2-[[(2,4-dichlorophenyl)oxy]imino]ethyl]-1H-imidazole mononitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.828
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;nitric acid
Reactant of Route 2
Reactant of Route 2
(E)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;nitric acid
Reactant of Route 3
Reactant of Route 3
(E)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;nitric acid

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